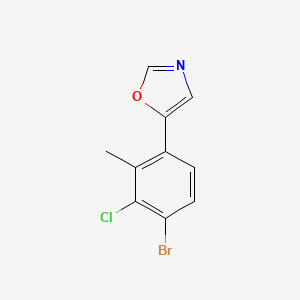

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole

Description

Properties

IUPAC Name |

5-(4-bromo-3-chloro-2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c1-6-7(9-4-13-5-14-9)2-3-8(11)10(6)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSWOBRYPAVEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Br)C2=CN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole: A Technical Guide for Drug Development Professionals

Executive Summary

The compound 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (CAS: 2364585-24-8) is a highly functionalized heterocyclic building block of significant interest in modern drug discovery. The oxazole ring serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability, increased cell permeability, and favorable physicochemical properties.

The specific 4-bromo-3-chloro-2-methylphenyl substitution pattern provides a rigid, sterically defined scaffold. The orthogonal reactivity of the bromide and chloride handles enables late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). Furthermore, the ortho-methyl group forces an out-of-plane twist between the phenyl and oxazole rings, a conformational restriction often required to access deep lipophilic pockets in kinase hinge-binding domains.

Retrosynthetic Analysis & Mechanistic Rationale

The most efficient, scalable, and atom-economical route to 5-aryloxazoles is the van Leusen oxazole synthesis . This [3+2] cycloaddition strategy constructs the oxazole core in a single operation from an aryl aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).

-

Precursor Selection: 4-Bromo-3-chloro-2-methylbenzaldehyde is selected as the direct precursor. It provides the necessary electrophilic carbonyl carbon to dictate the regiochemistry of the final 5-substituted oxazole.

-

Reagent Selection (TosMIC): TosMIC acts as a synthetic equivalent of a C-N-C dipole. It contains an active methylene group, an isocyanide carbon, and a tosyl leaving group.

-

Mechanistic Causality: The reaction is initiated by the base-catalyzed deprotonation of TosMIC. The resulting carbanion undergoes nucleophilic addition to the aldehyde carbonyl. Subsequent cyclization forms a 4-tosyl-2-oxazoline intermediate. Finally, base-promoted elimination of toluenesulfinic acid (TosOH) yields the fully aromatized 5-aryloxazole .

Mechanistic Pathway Workflow

Mechanistic workflow of the van Leusen oxazole synthesis.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, engineered for high yield, operational simplicity, and self-validation at critical junctures.

Step 1: Reaction Setup and Activation

-

Procedure: Charge a flame-dried 100 mL round-bottom flask with 4-bromo-3-chloro-2-methylbenzaldehyde (10.0 mmol, 2.33 g) and TosMIC (11.0 mmol, 2.15 g).

-

Causality: A 10% molar excess of TosMIC ensures the complete consumption of the sterically hindered, halogenated benzaldehyde. Flame-drying the apparatus eliminates ambient moisture, which can competitively hydrolyze the isocyanide group of TosMIC, thereby reducing the overall yield.

Step 2: Base Addition and Cycloaddition

-

Procedure: Suspend the reagents in anhydrous methanol (30 mL). Add anhydrous potassium carbonate (K₂CO₃, 20.0 mmol, 2.76 g) in one portion. Stir the heterogeneous mixture at 55 °C under an inert argon atmosphere.

-

Causality: Methanol is the optimal solvent as it acts as a protic shuttle, stabilizing the oxazoline intermediate and accelerating the elimination of the bulky tosyl group. K₂CO₃ is selected as a mild, insoluble base; its gradual dissolution provides a controlled release of basicity, preventing unwanted side reactions (such as the Cannizzaro reaction) that stronger, fully soluble bases might induce on the aldehyde .

Step 3: Reaction Monitoring and Quench

-

Procedure: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system. Upon completion (typically 3–4 hours), cool the mixture to room temperature and quench by slowly adding ice-cold distilled water (50 mL).

-

Causality (Self-Validation): The reaction is self-validating via TLC. The starting aldehyde is strongly UV-active (Rf ~0.6), while the product oxazole exhibits distinct blue fluorescence under 254 nm UV light (Rf ~0.4). The complete disappearance of the Rf 0.6 spot dictates the exact quench time. Quenching with water forces the highly hydrophobic oxazole product to precipitate, while simultaneously solubilizing the potassium toluenesulfinate byproduct and excess K₂CO₃, achieving an in-situ primary purification.

Step 4: Isolation and Purification

-

Procedure: Extract the aqueous suspension with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc).

Physicochemical Characterization & Analytical Data

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized oxazole before its deployment in downstream cross-coupling workflows. The diagnostic ¹H NMR singlet at δ 7.95 ppm confirms the successful formation of the oxazole ring.

| Parameter | Specification / Value |

| Chemical Name | 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole |

| CAS Registry Number | 2364585-24-8 |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Purity (HPLC-UV) | ≥ 98.0% (Area %) |

| ESI-MS (m/z) | [M+H]⁺ calculated: 271.94; found: 271.95 (exhibits characteristic Br/Cl isotope pattern) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (s, 1H, oxazole H-2), 7.55 (d, J=8.4 Hz, 1H, Ar-H), 7.30 (s, 1H, oxazole H-4), 7.20 (d, J=8.4 Hz, 1H, Ar-H), 2.45 (s, 3H, Ar-CH₃) |

References

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: Molecules (via NCBI PMC) URL:[Link] [1]

-

A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides Source: Synlett (via Organic Chemistry Portal) URL:[Link] [2]

-

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole Product Catalog Source: Boroncore URL:[Link] [3]

Technical Whitepaper: Solubility Dynamics and Hydrolytic Stability of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (CAS: 2364585-24-8)

Executive Summary

The compound 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and advanced materials synthesis. Its structural architecture—a five-membered oxazole core coupled with a heavily halogenated, sterically hindered phenyl ring—dictates a unique physicochemical profile.

This whitepaper provides an in-depth analysis of the compound's solubility behavior across various solvent classes and its susceptibility to hydrolytic degradation. By understanding the mechanistic causality behind its stability limitations, researchers can optimize reaction conditions, formulation strategies, and storage protocols to prevent yield loss and degradation.

Structural Profiling and Physicochemical Causality

To predict and manage the behavior of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole, we must deconstruct its molecular components:

-

The Halogenated Phenyl Ring: The presence of a bromine atom at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 2-position creates a highly lipophilic and sterically demanding domain. Halogenated phenyl groups significantly enhance solubility in non-polar and polar aprotic organic solvents by increasing the molecular polarizability and facilitating intermolecular dispersion forces[1]. Furthermore, the extreme hydrophobicity of this domain renders the compound practically insoluble in aqueous media.

-

The Oxazole Core: The oxazole ring is a heteroaromatic system containing both nitrogen (a basic site) and oxygen. Compared to structurally related imidazoles or thiazoles, the oxazole ring possesses lower aromatic stability, making it inherently more vulnerable to ring-opening reactions, specifically via C-O fission[2]. The unsubstituted C2 position of the oxazole ring in this molecule is its primary Achilles' heel, acting as the focal point for both acid- and base-catalyzed hydrolytic degradation[3].

Solubility Profiles in Common Solvents

The solubility of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is governed by the principle of "like dissolves like," heavily skewed by the lipophilic halogenated phenyl moiety.

Mechanistic Solvation

-

Polar Aprotic Solvents (DMF, DMSO, THF): These solvents offer the highest solubility. Their permanent dipoles interact favorably with the polarizable electron clouds of the bromine and chlorine atoms, while the lack of hydrogen-bond donors prevents the disruption of the oxazole's weak hydrogen-bond accepting capabilities.

-

Non-Polar Solvents (Toluene, Hexane): The compound exhibits moderate to high solubility in aromatic solvents like toluene due to favorable

stacking and dispersion interactions with the halogenated phenyl ring[1]. -

Protic and Aqueous Solvents: The compound is highly hydrophobic. Water cannot effectively solvate the bulky, non-polar halogenated aromatic ring, leading to aggregation and precipitation.

Quantitative Solubility Matrix (Estimated Thermodynamic Data)

Note: Data represents extrapolated thermodynamic solubility ranges based on structurally analogous halogenated phenyloxazoles at 25°C.

| Solvent Class | Specific Solvent | Relative Solubility | Estimated Concentration (mg/mL) | Application Note |

| Polar Aprotic | DMSO | Very Soluble | > 50 mg/mL | Ideal for stock solutions; highly hygroscopic, requires anhydrous handling[4]. |

| Polar Aprotic | THF / DCM | Soluble | 20 - 50 mg/mL | Excellent for synthetic reaction media and extractions. |

| Non-Polar | Toluene | Soluble | 10 - 30 mg/mL | Good for phase-transfer catalysis or crystallizations. |

| Polar Protic | Methanol / Ethanol | Sparingly Soluble | 1 - 5 mg/mL | Useful as an anti-solvent for precipitation/crystallization. |

| Aqueous | Water / Buffers | Practically Insoluble | < 0.01 mg/mL | Requires co-solvents (e.g., DMSO, Tween) for biological assays. |

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To establish precise solubility metrics for specific formulation needs, the industry-standard Shake-Flask method must be employed[5].

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole (e.g., 50 mg) into a 5 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent to the vial. Seal tightly with a PTFE-lined cap to prevent evaporation.

-

Equilibration: Place the vial in a thermostatically controlled orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[5].

-

Phase Separation: Remove the vial and allow the suspension to settle for 2 hours. Centrifuge the mixture at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated liquid phase.

-

Sampling & Dilution: Carefully extract a specific aliquot (e.g., 100 µL) of the clear supernatant using a micro-syringe. Dilute this aliquot immediately in a compatible solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the analytical method.

-

Quantification: Analyze the diluted sample via High-Performance Liquid Chromatography (HPLC) coupled with UV detection, comparing the peak area against a pre-established calibration curve.

Chemical Stability and Degradation Pathways

The most critical liability of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is the hydrolytic instability of the oxazole ring. This degradation is highly pH-dependent and is driven by the acidity of the proton at the unsubstituted C2 position[3].

Acid-Catalyzed Degradation

Under acidic conditions (pH < 4), the nitrogen atom of the oxazole ring becomes protonated. This protonation withdraws electron density from the ring, highly activating the C2 and C5 positions toward nucleophilic attack by water. This cascade ultimately results in the hydrolytic cleavage of the ring (C-O fission), yielding

Base-Catalyzed Degradation

Under basic conditions (pH > 8), the relatively acidic proton at the C2 position is abstracted by hydroxide ions. This deprotonation forms a reactive carbanion that rapidly undergoes ring-opening to form an isocyanoenolate intermediate. This intermediate is highly unstable and reacts with surrounding electrophiles or water, leading to a complex mixture of degradation products[3].

Visualization of Degradation Pathways

Mechanistic pathways of pH-dependent hydrolytic degradation of the oxazole core.

Experimental Workflows for Stability Assessment

To ensure the integrity of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole during synthesis or assay development, a rigorous pH stability profile must be established.

Protocol: Forced Degradation and pH Stability Profiling

This protocol determines the degradation rate constants and half-life of the compound across a pH gradient[6].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of 50 mM aqueous buffer solutions covering a pH range from 2.0 to 12.0 (e.g., Citrate for pH 2-6, Phosphate for pH 7-8, Borate for pH 9-12).

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous HPLC-grade Acetonitrile.

-

Incubation Matrix: In separate amber glass vials, mix 50 µL of the stock solution with 950 µL of each respective buffer (final concentration: 50 µg/mL; 5% organic co-solvent to maintain solubility)[6].

-

Thermal Control: Place the vials in a thermostated incubator set to 37.0 °C to simulate physiological/accelerated conditions.

-

Time-Course Sampling: Withdraw 50 µL aliquots at predetermined time points:

hours[6]. -

Quenching: Immediately quench the withdrawn aliquots by diluting them 1:1 with cold mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA) to halt any ongoing pH-driven hydrolysis.

-

Analysis: Inject the quenched samples into a stability-indicating Reverse-Phase HPLC system. Monitor the disappearance of the parent peak and the emergence of degradation product peaks.

-

Data Processing: Plot the natural log of the remaining concentration versus time to calculate the pseudo-first-order degradation rate constant (

) and the half-life (

Formulation and Handling Best Practices

Based on the physicochemical and stability data, the following best practices are recommended for handling 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole:

-

Storage: Store the solid compound in a tightly sealed container, protected from light, under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent ambient moisture absorption and subsequent slow hydrolysis[4].

-

Reaction Conditions: When utilizing this compound in synthetic sequences, strictly avoid prolonged exposure to strong aqueous acids or bases. Maintain reaction pH as close to neutral (pH 6-8) as synthetically permissible[6].

-

Solvent Selection: Prefer anhydrous, non-nucleophilic polar aprotic solvents (e.g., anhydrous THF or DCM) for reactions. If aqueous workups are necessary, perform them rapidly at low temperatures (0-5°C) using buffered neutral solutions to minimize water activity and hydrolytic cleavage[6].

References

-

Effect of pH on first-order rate constant for the hydrolysis of benzoxazoles Source: ResearchGate URL:[Link]

-

Over 18% Efficiency from Halogen-Free Solvent-Processed Polymer Solar Cells Enabled by Asymmetric Small Molecule Acceptors Source: Diva-Portal URL:[Link]

Sources

The Oxazole Scaffold: A Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of Novel Heterocycles

Executive Summary: The Oxazole Pharmacophore

In the realm of medicinal chemistry, the discovery and optimization of "privileged scaffolds" dictate the pace of modern drug development. Among these, oxazole —a five-membered heterocyclic aromatic compound containing an oxygen atom at position 1 and a nitrogen atom at position 3—stands out as a highly versatile pharmacophore. With a planar,

This whitepaper provides an in-depth technical analysis of oxazole-based compounds, tracing their historical discovery, detailing self-validating synthetic protocols, and evaluating their quantitative structure-activity relationships (QSAR) in FDA-approved therapeutics.

Historical Evolution & Synthetic Milestones

The history of oxazole synthesis is a testament to the evolution of organic chemistry from harsh, classical dehydrations to modern, atom-economical cycloadditions.

The Classical Era: Robinson-Gabriel Synthesis (1909)

The foundational method for constructing the oxazole nucleus was independently developed by Sir Robert Robinson and Siegmund Gabriel (1)[1]. This approach relies on the cyclodehydration of 2-acylamino ketones using strong dehydrating agents (e.g.,

The Modern Standard: The van Leusen Reaction (1972)

A paradigm shift occurred with the introduction of the van Leusen oxazole synthesis. This method utilizes tosylmethyl isocyanide (TosMIC) as a highly efficient C-N-C synthon. Under mild, basic conditions, TosMIC undergoes a [3+2] cycloaddition with aldehydes to yield 5-substituted oxazoles (2)[2]. The active methylene group of TosMIC is easily deprotonated, while the isocyanide carbon acts as an electrophile/nucleophile during the cyclization cascade.

Caption: Step-by-step mechanistic workflow of the van Leusen Oxazole Synthesis.

Experimental Methodology: Self-Validating van Leusen Protocol

To ensure high reproducibility and scientific integrity, the following is a standardized, self-validating protocol for the synthesis of 5-aryl oxazoles.

Objective: Synthesis of 5-phenyl-1,3-oxazole from benzaldehyde.

Rationale for Experimental Choices: Methanol is selected as the solvent because its protic nature stabilizes the transition state during the cycloaddition. Potassium carbonate (

Step-by-Step Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 equiv, 10 mmol) and TosMIC (1.1 equiv, 11 mmol) in 50 mL of anhydrous methanol under an argon atmosphere.

-

Base Addition: Add anhydrous

(2.0 equiv, 20 mmol) in a single portion. Quality Control Check: The mixture should transition to a pale yellow suspension. -

Cycloaddition: Attach a reflux condenser and heat the reaction mixture to 65 °C for 3 hours. Monitor the consumption of benzaldehyde via TLC (Hexane/EtOAc 3:1).

-

Workup: Once complete, cool the mixture to room temperature and evaporate the methanol under reduced pressure. Partition the resulting residue between ethyl acetate (50 mL) and distilled water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (2 × 25 mL). Wash the combined organic layers with brine (50 mL) and dry over anhydrous

. -

Purification & Validation: Concentrate the organic layer and purify via silica gel flash chromatography.

-

Self-Validation: Confirm the structural integrity via

-NMR. The diagnostic indicator of a successful oxazole ring formation is the highly deshielded C2-H proton, which will appear as a distinct singlet between

-

Mechanisms of Action & Biological Targets

Oxazole derivatives are deeply embedded in modern pharmacopeia due to their ability to mimic peptide bonds and interact with diverse enzyme active sites (3)[3].

A prime example is Oxaprozin , an FDA-approved non-steroidal anti-inflammatory drug (NSAID). Unlike traditional carboxylic acid NSAIDs, the oxazole ring in oxaprozin allows for unique steric positioning within the hydrophobic channels of Cyclooxygenase (COX) enzymes, leading to the competitive inhibition of arachidonic acid conversion into pro-inflammatory prostaglandins (4)[4].

Caption: Mechanism of COX enzyme inhibition by oxazole-based NSAIDs.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological efficacy of oxazole compounds is highly dependent on the regiochemistry of their substitutions. The table below summarizes the quantitative bioactivity of key oxazole-based drugs and derivatives across various therapeutic indications.

| Compound / Drug Name | Primary Biological Target | Therapeutic Indication | Representative Bioactivity / Efficacy |

| Oxaprozin | COX-1 and COX-2 | Rheumatoid Arthritis / Inflammation | |

| Aleglitazar | PPAR- | Type 2 Diabetes | |

| Furazolidone | Bacterial Ribosomes / DNA | Bacterial & Protozoal Infections | MIC: 0.5 – 4.0 µg/mL |

| Ditazole | Platelet Aggregation | Thrombosis | |

| Deflazacort | Glucocorticoid Receptors | Immunosuppression / Duchenne MD | High receptor affinity (Prodrug) |

Data synthesized from FDA pharmaceutical registries and medicinal chemistry QSAR reviews.[3][4]

Future Perspectives: Green Chemistry & Metalloradical Catalysis

The future of oxazole synthesis is rapidly shifting toward sustainable and highly selective catalytic methods. Recent breakthroughs in Cobaloxime-Based Metalloradical Catalysis (MRC) have demonstrated the ability to synthesize oxazoles via the radical [3+2] cycloaddition of nitriles with

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences (Taylor & Francis).3

-

The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Benchchem.1

-

From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. National Science Foundation / ACS.4

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI / PMC.2

-

Cobaloxime-Based Metalloradical Catalysis: A Versatile Strategy for the Synthesis of Cyclopropenes and Oxazoles. ChemRxiv.5

Sources

Comprehensive Computational Profiling of 5-Phenyloxazole Derivatives: From Quantum Mechanics to Drug Discovery

Executive Summary

The 5-phenyloxazole scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum bioactivity ranging from non-steroidal anti-inflammatory (NSAID) properties to antimicrobial and anticancer efficacy. Its structural rigidity, coupled with the capacity for hydrogen bonding and

This technical guide outlines a rigorous, self-validating computational workflow for the theoretical study of 5-phenyloxazole derivatives. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, researchers can predict electronic stability, binding affinity, and pharmacokinetic profiles prior to synthesis.

Part 1: Quantum Mechanical Profiling (DFT)

Theoretical Framework

Density Functional Theory (DFT) is the cornerstone for determining the electronic ground state of 5-phenyloxazole derivatives. The electronic distribution directly influences the pharmacophore's ability to interact with biological targets (e.g., COX-2, DNA Gyrase).

Standard Protocol:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance between cost and accuracy in predicting organic electronic states.

-

Basis Set: 6-311G(d,p) or 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is critical for describing lone pairs on the oxazole nitrogen and oxygen atoms.

-

Software: Gaussian 09/16 or ORCA.

Key Electronic Descriptors

The following parameters must be calculated to assess chemical reactivity:

| Descriptor | Symbol | Significance in 5-Phenyloxazole Design | Target Range (Bioactive) |

| HOMO Energy | Electron donating ability. High values imply easier oxidation. | -6.0 to -6.5 eV | |

| LUMO Energy | Electron accepting ability. | -2.0 to -2.5 eV | |

| Energy Gap | Chemical hardness/softness. Lower gaps (< 4.0 eV) indicate higher polarizability and reactivity. | 4.0 – 4.5 eV | |

| Dipole Moment | Influences solubility and non-covalent interactions. | 3.0 – 5.0 Debye |

Expert Insight: A smaller HOMO-LUMO gap often correlates with enhanced biological activity due to increased charge transfer capability between the ligand and the protein active site. However, gaps < 3.0 eV may indicate chemical instability.

Molecular Electrostatic Potential (MEP)

MEP mapping is non-negotiable for identifying binding modes.

-

Negative Regions (Red): Concentrated around the oxazole nitrogen (N3) and oxygen (O1), serving as Hydrogen Bond Acceptors (HBA).

-

Positive Regions (Blue): Localized on the phenyl ring hydrogens, acting as Hydrogen Bond Donors (HBD) or participating in

stacking.

Part 2: Molecular Docking & Interaction Mechanism[2][3]

Target Selection: Cyclooxygenase-2 (COX-2)

The 5-phenyloxazole moiety is a bioisostere of the diarylheterocycles found in coxibs (e.g., Celecoxib).

-

PDB ID: 3LN1 or 1CX2 (Human COX-2).

-

Active Site Residues: Arg120, Tyr355, Val523.

Docking Protocol (AutoDock Vina / Glide)

-

Protein Prep: Remove water molecules (except those bridging key interactions), add polar hydrogens, and compute Gasteiger charges.

-

Grid Generation: Center grid box on the co-crystallized ligand (e.g., SC-558). Dimensions:

Å. -

Validation: Re-dock the native ligand. A Root Mean Square Deviation (RMSD) of < 2.0 Å is required to validate the protocol.

Binding Logic

The 5-phenyloxazole derivative must satisfy the following geometric constraints to exhibit high affinity:

-

H-Bonding: The oxazole nitrogen should form a hydrogen bond with Arg120 or Tyr355 .

-

Hydrophobic Pocket: The 5-phenyl group should occupy the hydrophobic channel lined by Val523 and Phe518 .

Part 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the temporal stability of the Ligand-Protein complex.

Simulation Setup (GROMACS / Desmond)

-

Force Field: CHARMM36m or OPLS4 (optimized for small molecule-protein interactions).

-

Solvent Model: TIP3P water box with 10 Å buffer.

-

System Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Trajectory Analysis

-

RMSD (Root Mean Square Deviation):

-

Acceptable: Ligand RMSD fluctuates < 2.5 Å relative to the protein backbone.

-

Failure: Continuous rise in RMSD indicates ligand dissociation.

-

-

RMSF (Root Mean Square Fluctuation): High fluctuations in the loop regions are normal, but the binding pocket residues (Arg120, Tyr355) must remain rigid (< 1.0 Å).

Part 4: ADMET Profiling (In Silico)

Before synthesis, candidates must pass the "Rule of Five" and safety filters using tools like SwissADME or pkCSM.

Critical Thresholds for 5-Phenyloxazoles:

-

Lipophilicity (LogP): Must be < 5.0. 5-phenyloxazoles are inherently lipophilic; substitution with polar groups (e.g., -OH, -NH2) is often necessary to maintain bioavailability.

-

TPSA (Topological Polar Surface Area): < 140 Ų for cell membrane permeability.

-

Toxicity: No AMES toxicity and no hERG I/II inhibition.

Part 5: Workflow Visualization

Computational Pipeline

The following diagram illustrates the integrated workflow for optimizing 5-phenyloxazole derivatives.

Figure 1: Integrated computational workflow for the discovery of bioactive 5-phenyloxazole derivatives.

Interaction Logic (COX-2)

A schematic representation of the critical binding interactions required for efficacy.

Figure 2: Critical binding interactions between the 5-phenyloxazole core and the COX-2 active site.

References

-

Erol, M., Celik, I., & Kuyucuklu, G. (2021). Synthesis, Molecular Docking, Molecular Dynamics, DFT and Antimicrobial Activity Studies of 5-substituted-2-(p-methylphenyl)benzoxazole Derivatives.[2][3] Journal of Molecular Structure. [Link]

-

Kareem, A., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using DFT Theory Calculations.[1] Advanced Journal of Chemistry, Section A. [Link]

-

Cheriet, M., et al. (2020). Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations. Physical Chemistry Research. [Link]

-

Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. BMC Chemistry. [Link]

-

Desai, N. C., et al. (2024). Synthesis, Molecular Docking Evaluation of Dual Target Cox-2/ 5-Lox Inhibitors.[4] International Journal of All Research Education and Scientific Methods. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryloxazoles

Abstract & Strategic Importance

The 5-aryloxazole moiety is a privileged pharmacophore found in a diverse array of bioactive molecules, including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and natural products like siphonazoles. While classical cyclization methods (e.g., Robinson-Gabriel) are effective for building the ring, they often lack the flexibility required for late-stage diversification in drug discovery.

The Suzuki-Miyaura cross-coupling (SMC) offers a modular approach to install aryl groups at the C5 position. However, this transformation is chemically non-trivial due to the inherent instability of 5-halooxazoles and the competing reactivity of the C2 position. This guide provides a validated, high-fidelity workflow for the regioselective synthesis of 5-aryloxazoles via Palladium-catalyzed cross-coupling, focusing on overcoming stability profiles and maximizing yield.

Strategic Analysis: The C5-Arylation Challenge

Stability vs. Reactivity

The primary bottleneck in C5-arylation is the stability of the electrophilic partner.

-

Unsubstituted 5-halooxazoles are thermally unstable and prone to ring-opening or polymerization.

-

C2-Blocking is Critical: A substituent at the C2 position (e.g., phenyl, methyl, or sulfonyl) significantly stabilizes the oxazole nucleus, allowing the 5-halo species to survive the elevated temperatures of SMC.

Mechanistic Pathway

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. However, the electron-deficient nature of the oxazole ring facilitates Oxidative Addition (Step A), making it faster than with electron-rich aryl halides. The challenge lies in Transmetalation (Step B), where competitive protodeboronation of the aryl boronic acid can occur if the base/solvent system is not optimized.

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of electron-deficient 5-halooxazoles.

Validated Protocols

We present two distinct protocols based on the nature of the starting material.

Protocol A: The "Robust" Route (2-Phenyl-5-bromooxazole)

Best for: Stable, pre-functionalized scaffolds where C2 substitution is desired.

Reagents:

-

Substrate: 5-Bromo-2-phenyloxazole (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under an argon stream, charge a microwave vial or Schlenk tube with 5-bromo-2-phenyloxazole (1.0 mmol, 224 mg), Arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Solvation: Add degassed DME (4 mL).

-

Activation: Add aqueous Na₂CO₃ (2.0 M, 1.25 mL).

-

Reaction: Seal the vessel.

-

Thermal: Heat to 80°C for 4–6 hours.

-

Microwave: Irradiate at 100°C for 20–30 minutes (recommended for difficult substrates).

-

-

Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: The "Versatile" Route (2-Phenylsulfonyl-5-iodooxazole)

Best for: Scaffolds requiring subsequent C2 modification. The sulfonyl group directs C5-lithiation/iodination and can be removed or substituted later.

Reagents:

-

Substrate: 5-Iodo-2-(phenylsulfonyl)oxazole (1.0 equiv) [1]

-

Coupling Partner: Arylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 equiv, solid or aq.)

-

Solvent: THF or Toluene

Step-by-Step Procedure:

-

Precursor Synthesis (Brief): Treat 2-(phenylsulfonyl)oxazole with LDA (-78°C) followed by I₂ to generate the 5-iodo species.

-

Coupling: To a solution of 5-iodo-2-(phenylsulfonyl)oxazole (1.0 mmol) in THF (5 mL) under N₂, add Pd(PPh₃)₄ (0.05 mmol).

-

Addition: Add the arylboronic acid (1.1 mmol) and Na₂CO₃ (2.0 mmol).

-

Execution: Heat at reflux (approx. 65–70°C) for 2–4 hours. Note: Iodine is a better leaving group than bromine, allowing milder conditions.

-

Workup: Standard aqueous workup as in Protocol A.

-

Yield Expectation: 85–95% yields are typical due to the high reactivity of the C-I bond.

Optimization & Decision Matrix

When standard conditions fail, use this matrix to adjust parameters. The choice of ligand is the most critical variable for steric management.

| Variable | Standard Choice | High-Difficulty Alternative | Rationale |

| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ + XPhos | XPhos prevents catalyst deactivation and boosts oxidative addition for chlorides. |

| Base | Na₂CO₃ (aq) | K₃PO₄ or CsF | Anhydrous bases (CsF) are required if the boronic acid is prone to protodeboronation. |

| Solvent | DME or Toluene | 1,4-Dioxane/H₂O | Dioxane allows for higher reaction temperatures (100°C+). |

| Leaving Group | Bromide (-Br) | Triflate (-OTf) | If halogenation is difficult, 5-oxazolyl triflates (from oxazolones) are excellent electrophiles. |

Workflow Decision Tree

Figure 2: Decision matrix for selecting reaction conditions based on substrate stability and steric demands.

Troubleshooting Common Failures

Protodehalogenation (Reduction)

-

Symptom: Recovery of the non-arylated oxazole (H instead of Ar at C5).

-

Cause: The oxidative addition complex reduces before transmetalation.

-

Solution: Increase the concentration of the boronic acid and base. Switch to a more active catalyst system (e.g., Pd-SPhos) to accelerate transmetalation. Ensure strictly anhydrous conditions if using labile boronic acids.

Homocoupling of Boronic Acid

-

Symptom: Presence of Ar-Ar dimer.

-

Cause: Presence of oxygen in the reaction vessel.[1]

-

Solution: Degas solvents rigorously (freeze-pump-thaw x3).

Ring Opening

-

Symptom: Complex mixture/degradation.

-

Cause: Harsh acidic or basic conditions attacking the oxazole ring.

-

Solution: Avoid hydroxide bases (NaOH/KOH). Stick to carbonates (Na₂CO₃) or phosphates (K₃PO₄). Maintain temperature below 100°C unless using microwave irradiation.

References

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. PMC/NIH. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link][2][3][4][5][6][7]

-

Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. PMC/NIH. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. MDPI. Available at: [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 6. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Van Leusen oxazole synthesis for preparing substituted oxazoles

Abstract & Scope

The Van Leusen Oxazole Synthesis is the premier method for constructing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1] Unlike the Robinson-Gabriel synthesis, which requires harsh dehydrating conditions, the Van Leusen protocol operates under mild basic conditions, making it compatible with acid-sensitive substrates. This guide provides a validated protocol for the synthesis of pharmacologically active oxazole scaffolds, widely utilized in the development of kinase inhibitors, antibiotics, and natural product derivatives.

Key Advantages:

-

Regioselectivity: Exclusively yields 5-substituted oxazoles from simple aldehydes.

-

Atom Economy: Utilizes the entire C-N-C backbone of TosMIC.

-

Operational Simplicity: One-pot procedure; often requires no column chromatography.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction is formally a [3+2] cycloaddition but proceeds via a stepwise anionic pathway.

The Reaction Pathway[1][2][3][4][5][6][7][8]

-

Deprotonation: The sulfonyl group acidifies the

-protons of TosMIC ( -

Nucleophilic Attack: The TosMIC anion attacks the aldehyde carbonyl.[1]

-

Cyclization: The resulting alkoxide attacks the isocyanide carbon (5-endo-dig cyclization) to form an oxazoline intermediate.

-

Elimination: Base-mediated elimination of p-toluenesulfinic acid (TsH) aromatizes the ring.

Pathway Visualization

Caption: Stepwise mechanistic flow of the Van Leusen Oxazole Synthesis from reagents to aromatized product.

Strategic Reagent Selection

The choice of solvent and base dramatically impacts the reaction rate and impurity profile.

| Parameter | Standard Condition | Alternative Condition | Application Note |

| Solvent | Methanol (MeOH) | DME or THF | MeOH is preferred as it solubilizes |

| Base | |||

| Stoichiometry | 1:1:2 (Ald:Tos:Base) | 1:1.2:3 | Excess TosMIC (1.2 equiv) ensures complete consumption of the aldehyde, which is harder to remove during purification. |

| Temperature | Reflux ( | Microwave ( | Reflux is standard. Microwave irradiation can reduce reaction time from 4h to 20 min. |

Standard Protocol: Synthesis of 5-Phenyloxazole

This protocol is validated for benzaldehyde derivatives. Adjust stoichiometry linearly for scale-up.

Materials

-

Substrate: Benzaldehyde (10 mmol, 1.06 g)

-

Reagent: Tosylmethyl isocyanide (TosMIC) (11 mmol, 2.15 g)

-

Base: Potassium Carbonate (

), anhydrous (20 mmol, 2.76 g) -

Solvent: Methanol (MeOH), HPLC grade (50 mL)

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol of Benzaldehyde and 11 mmol of TosMIC in 50 mL of Methanol.

-

Note: TosMIC is not fully soluble in cold MeOH; a suspension is normal at this stage.

-

-

Base Addition:

-

Add 20 mmol of solid

in one portion. -

Observation: The suspension will become thicker. Ensure vigorous stirring.

-

-

Reaction:

-

Heat the mixture to reflux (

C) for 3–4 hours. -

Checkpoint: The reaction mixture should turn homogeneous and clear yellow/orange as TosMIC is consumed and the product forms.

-

TLC Monitoring: Elute with Hexane:EtOAc (8:2). The aldehyde spot (

) should disappear; a new fluorescent spot (

-

Workup:

-

Remove the solvent under reduced pressure (Rotavap) to obtain a solid residue.

-

Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (EtOAc) (

mL). -

Why? The water dissolves the potassium toluenesulfinate byproduct.

-

Wash the combined organic layers with Brine (30 mL), dry over

, and concentrate.

-

-

Purification:

-

Most substrates yield >90% purity after workup.

-

If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexane).

-

Troubleshooting & Optimization

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<40%) | Wet Solvent | TosMIC hydrolyzes in the presence of water. Use anhydrous MeOH or add molecular sieves. |

| Incomplete Reaction | Weak Base / Old Reagent | |

| Side Products | Imidazole Formation | If the aldehyde contains traces of amines or ammonia, TosMIC will react to form imidazoles.[3] Ensure glassware is amine-free. |

| Regioselectivity Issues | Steric Hindrance | Ortho-substituted aldehydes react slowly. Switch to DME/t-BuOK conditions to force the reaction. |

Logic Tree for Optimization

Caption: Decision matrix for in-process reaction monitoring and correction.

Safety & Handling (TosMIC)

Warning: Tosylmethyl isocyanide (TosMIC) is a reactive isocyanide.[4][5] While it is odorless (unlike methyl isocyanide) and non-volatile, it must be handled with respect.

-

Toxicity: Isocyanides can be metabolized to cyanide in the liver. Avoid inhalation of dust.[6][7][8][9] Wear a P95 respirator or work strictly in a fume hood.

-

Waste Disposal: Do not mix TosMIC waste with acidic waste streams, as this may liberate toxic fumes. Quench excess TosMIC with dilute acid in a dedicated waste container before disposal.

-

Storage: Store at 4°C. Brown discoloration indicates decomposition.

References

-

Van Leusen, A. M., et al. (1972).[10][5] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles." Tetrahedron Letters, 13(23), 2373–2376.

-

Van Leusen, A. M., et al. (1977).[3] "Synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide." Tetrahedron Letters, 18(48), 4229–4232.

-

Sisko, J., & Mellinger, M. (2002). "A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes." Pure and Applied Chemistry, 74(8), 1349–1357.

-

Organic Chemistry Portal. (n.d.). "Van Leusen Oxazole Synthesis." Retrieved October 2023.

-

BenchChem. (2025).[1][11][2] "Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. aksci.com [aksci.com]

- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Purification of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole by Normal-Phase Column Chromatography

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the isolation and purification of halogenated oxazole derivatives using silica gel chromatography.

Introduction & Physicochemical Profile

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a highly functionalized heterocyclic building block frequently utilized in the synthesis of novel therapeutics[1]. The molecule features a lipophilic, multi-halogenated phenyl ring coupled to an oxazole moiety. While the halogenated aromatic system renders the molecule predominantly non-polar, the oxazole ring introduces a specific degree of basicity and polarity. This dual nature requires precise chromatographic conditions to prevent on-column degradation or irreversible adsorption[2].

Table 1: Physicochemical Profile

| Property | Value |

| CAS Number | 2364585-24-8 |

| Molecular Formula | C10H7BrClNO |

| Molecular Weight | 272.53 g/mol [3] |

| Target Purity | >98% (Standard for drug development)[3] |

| Key Structural Features | Lipophilic bromochloro-methylphenyl group; Basic oxazole nitrogen |

Chromatographic Behavior & Mechanistic Insights

Normal-phase chromatography relies on the differential partitioning of analytes between a polar stationary phase (silica gel) and a non-polar mobile phase. The fundamental challenge in purifying oxazole derivatives lies in the basicity of the oxazole nitrogen (N-3).

The Causality of Streaking: Untreated silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5. The interaction between the basic oxazole nitrogen and these acidic silanols leads to strong hydrogen bonding and partial protonation. Macroscopically, this manifests as severe peak tailing, streaking on Thin-Layer Chromatography (TLC) plates, and poor mass recovery from the column[2]. Furthermore, halogenated aryl oxazoles can exhibit unique fluorescence under UV light, which aids in their detection but can be obscured if the band broadens excessively[4].

The Mitigation Strategy: To ensure sharp elution bands, the silica gel must be deactivated. The addition of a volatile organic base, such as 1% Triethylamine (Et3N), to the mobile phase neutralizes the acidic silanol sites[2]. By pre-treating the column and maintaining a trace amount of base in the eluent, the oxazole partitions strictly based on its lipophilicity rather than destructive acid-base interactions.

Caption: Logical mechanism of silica gel deactivation preventing oxazole streaking during chromatography.

Experimental Workflow

Caption: Step-by-step experimental workflow for the purification of the oxazole derivative.

Detailed Step-by-Step Protocol

Mobile Phase Optimization & Self-Validation (TLC)

-

Solvent Screening: Prepare a mixture of Hexane and Ethyl Acetate (e.g., start at 90:10 v/v). Spot the crude reaction mixture on a silica gel 60 F254 TLC plate.

-

Visualization: Develop the plate and visualize under a UV lamp (254 nm). The target compound should ideally have a Retention factor (Rf) of 0.30 to 0.35[2].

-

Self-Validation (2D TLC): To confirm the oxazole is not degrading on the silica, perform a 2D TLC. Spot the sample, develop in one direction, dry the plate, rotate it 90 degrees, and develop again. If the compound appears as a single spot on the diagonal, it is stable. Off-diagonal spots indicate on-column degradation, confirming the absolute necessity of Et3N deactivation[2].

Column Packing & Silica Deactivation

-

Solvent Preparation: Prepare the optimized mobile phase (e.g., 90:10 Hexane:EtOAc) and add 1% v/v Triethylamine (Et3N)[2].

-

Slurry Packing: Create a slurry of flash silica gel (230-400 mesh) in this deactivated solvent. Pour the slurry into a vertical glass column, tapping gently to ensure even packing and to remove air bubbles.

-

Equilibration: Flush the column with at least two column volumes (CV) of the deactivated solvent to ensure complete neutralization of the acidic silanol groups throughout the bed[2].

Sample Loading (Dry Loading)

Causality Note: 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole may have limited solubility in the non-polar starting eluent. Liquid loading with a stronger solvent (like pure DCM) would disrupt the thermodynamic equilibrium of the column and cause severe band broadening.

-

Dissolve the crude mixture in a minimal amount of a volatile solvent (e.g., Dichloromethane).

-

Add a small amount of deactivated silica gel to the flask (approximately 1:3 sample-to-silica mass ratio).

-

Evaporate the solvent completely under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

-

Carefully load this powder evenly onto the top of the packed column bed. Add a thin, protective layer of sand to prevent disturbing the bed during elution.

Elution & Fraction Collection

-

Carefully add the mobile phase (Hexane/EtOAc + 1% Et3N) to the column.

-

Apply gentle positive pressure (via air or nitrogen) to achieve a steady flow rate (e.g., a 2-3 inches/min drop rate).

-

Collect fractions in standard test tubes. Because the compound is chromatographically less polar than many starting amides, it will likely elute relatively early[4].

Isolation & Verification

-

Monitor the elution by spotting fractions onto a TLC plate, visualizing under UV light[4].

-

Pool the fractions containing the pure 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.

-

Remove the solvent under reduced pressure.

-

Final Validation: Place the purified solid under high vacuum for 12-24 hours to remove trace Et3N. Analyze the final product by LC-MS or

H-NMR to confirm >98% purity (ensure the absence of Et3N signals in NMR: triplet at ~1.0 ppm, quartet at ~2.5 ppm).

Troubleshooting & Optimization

Table 2: Troubleshooting Chromatographic Anomalies

| Observation | Mechanistic Cause | Corrective Action |

| Severe peak tailing / streaking | Unneutralized acidic silanol groups (Si-OH) interacting with the oxazole N-3 atom[2]. | Flush the column with 1-2% Et3N in the mobile phase prior to loading the sample[2]. |

| Co-elution with non-polar impurities | The mobile phase is too polar, causing rapid, unselective partitioning of the lipophilic compound. | Decrease the EtOAc ratio (e.g., shift from 90:10 to 95:5 Hexane:EtOAc). |

| Product elutes as an oil instead of a solid | Residual solvent or trace impurities are disrupting the crystal lattice of the oxazole[2]. | Re-dissolve in minimal DCM, precipitate with cold hexane, or apply high vacuum for an extended period[2]. |

References

-

Boroncore. 2364585-24-8 | 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole. Available at:[Link]

-

Semantic Scholar. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. Available at:[Link]

Sources

Application Notes and Protocols for the Quantitative Analysis of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole

Introduction

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole is a substituted oxazole derivative. The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. Molecules containing the oxazole scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate and precise quantification of such compounds is paramount throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final drug product.

This guide provides a comprehensive overview of the analytical methodologies for the robust quantification of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole. The protocols detailed herein are designed to serve as a foundational framework for researchers, scientists, and drug development professionals. These methods are grounded in established analytical principles and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3] The selection of a specific analytical technique will be contingent on the sample matrix, the required sensitivity, and the analytical instrumentation available.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for the analysis of small molecules in the pharmaceutical industry.[4] Its robustness, reproducibility, and cost-effectiveness make it an ideal choice for routine quality control, stability testing, and content uniformity assays. The method's principle lies in the separation of the analyte from other components in a sample mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase. The quantification is then achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

A. Scientific Rationale and Causality

The choice of a reversed-phase C18 column is predicated on the non-polar nature of the target molecule, which is inferred from its chemical structure. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between analyte retention and elution, ensuring a symmetric peak shape and adequate resolution from potential impurities. The selection of the detection wavelength is critical and should correspond to a wavelength of maximum absorbance (λmax) of the analyte to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum of the eluting peak, thus confirming its identity and purity.

B. Experimental Protocol

1. Instrumentation and Materials:

-

HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA or variable wavelength UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC grade acetonitrile, methanol, and water.

-

Analytical grade buffer salts (e.g., phosphate or acetate).

-

Reference standard of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.

2. Chromatographic Conditions (Starting Point):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or a suitable buffer). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of the analyte. Based on similar oxazole derivatives, a starting wavelength of around 235 nm can be explored.[5]

-

Injection Volume: 10 µL.

3. Standard and Sample Preparation:

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Solution: The sample preparation will be matrix-dependent. For a drug substance, dissolve a known amount in the mobile phase. For a formulated product, an extraction step may be required to separate the analyte from excipients.

4. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines.[1][2] The key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed using a PDA detector. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995.[6] |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value.[3] | The percent recovery should be within 98.0% to 102.0%. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |

C. Experimental Workflow Visualization

Caption: HPLC-UV workflow for the quantification of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole.

II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma samples or trace-level impurity quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[7][8][9] This technique couples the separation power of HPLC with the highly specific and sensitive detection capabilities of a triple quadrupole mass spectrometer.

A. Scientific Rationale and Causality

The principle of LC-MS/MS involves the ionization of the analyte after it elutes from the HPLC column, followed by the selection of a specific precursor ion (the molecular ion or a prominent adduct) in the first quadrupole (Q1). This precursor ion is then fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces background noise, leading to very low limits of detection. The choice of ionization source (e.g., Electrospray Ionization - ESI) and its polarity (positive or negative) will depend on the chemical properties of the target molecule and will require experimental optimization.

B. Experimental Protocol

1. Instrumentation and Materials:

-

UHPLC or HPLC system.

-

Triple quadrupole mass spectrometer with an ESI source.

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Syringe pump for direct infusion.

-

Nitrogen generator.

-

All materials listed for the HPLC-UV method.

-

Internal standard (IS), preferably a stable isotope-labeled version of the analyte.

2. Mass Spectrometer Optimization:

-

Direct Infusion: Infuse a standard solution of the analyte (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer to determine the optimal ionization polarity and to identify the precursor ion.

-

Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most intense and stable product ions.

-

MRM Transition Optimization: Optimize the collision energy for the selected MRM transitions (precursor ion → product ion) to maximize the signal intensity.

3. Chromatographic Conditions (Starting Point):

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

4. Standard and Sample Preparation:

-

Standard Stock and Working Solutions: Prepared similarly to the HPLC-UV method, but at lower concentrations, and including the internal standard at a fixed concentration in all standards and samples.

-

Sample Preparation: For biological matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is a common and effective sample cleanup procedure. For other matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

5. Method Validation: The validation of an LC-MS/MS method follows the same principles as for HPLC-UV, with a particular emphasis on matrix effects, which can suppress or enhance the ionization of the analyte.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Linearity | As described for HPLC-UV. | Correlation coefficient (r²) ≥ 0.99. |

| Range | As described for HPLC-UV. | Defined by the linear range of the calibration curve. |

| Accuracy and Precision | As described for HPLC-UV, assessed at multiple concentration levels (e.g., LLOQ, low, mid, and high QC). | For bioanalytical methods, accuracy within ±15% (±20% at LLOQ) of the nominal concentration, and precision (RSD) ≤ 15% (≤ 20% at LLOQ). |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | As defined by accuracy and precision criteria. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different lots of matrix. |

| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |

C. Experimental Workflow Visualization

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 4. tasianinch.com [tasianinch.com]

- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 6. researchgate.net [researchgate.net]

- 7. food.actapol.net [food.actapol.net]

- 8. research.unipd.it [research.unipd.it]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Cell-Based Characterization of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole as a Kinase Inhibitor

This Application Note and Protocol guide details the evaluation of 5-(4-Bromo-3-chloro-2-methylphenyl)oxazole as a kinase inhibitor in cell-based assays.

Given the structural motifs (a halogenated phenyl group coupled to an oxazole heterocycle), this compound shares physicochemical properties with Type I/II ATP-competitive kinase inhibitors (e.g., p38 MAPK, EGFR, or VEGFR inhibitors). The following guide provides a standardized, rigorous framework for profiling its efficacy, potency (

Introduction & Mechanism

5-(4-Bromo-3-chloro-2-methylphenyl)oxazole represents a class of small-molecule heterocycles often utilized as scaffolds in medicinal chemistry for kinase inhibition. The oxazole ring serves as a hydrogen bond acceptor/donor mimic, capable of interacting with the hinge region of the kinase ATP-binding pocket, while the poly-halogenated phenyl ring (4-bromo-3-chloro-2-methyl) provides hydrophobic bulk to occupy the selectivity pocket (e.g., the hydrophobic back pocket or gatekeeper region).

This protocol outlines the workflow for validating the compound's inhibitory potential against specific kinase targets (e.g., Stress-Activated Protein Kinases like p38 or Tyrosine Kinases) using cell-based phosphorylation assays and viability screens.

Key Applications

-

Target Validation: Confirming inhibition of downstream substrate phosphorylation.

-

Potency Profiling: Determination of cellular

and -

Selectivity Screening: Differentiating on-target efficacy from general cytotoxicity.

Material Preparation & Handling[2][3][4]

Compound Reconstitution

The lipophilic nature of the halogenated phenyl ring necessitates the use of organic solvents for solubilization.

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

99.9%. -

Stock Concentration: 10 mM or 20 mM.

-

Storage: Aliquot into single-use vials and store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.

Protocol:

-

Weigh 2.73 mg of powder (MW

272.53 g/mol ). -

Add 1.0 mL of DMSO to yield a 10 mM stock solution.

-

Vortex for 1 minute until fully dissolved.

-

Verify clarity; if precipitate remains, sonicate for 5 minutes at room temperature.

Vehicle Control

Always prepare a "Mock" treatment containing DMSO matched to the highest final concentration used in the assay (typically 0.1% - 0.5% v/v) to normalize for solvent effects.

Experimental Design: Cell-Based Kinase Inhibition

Cell Line Selection

Select cell lines with constitutive or inducible activation of the target kinase pathway.

| Target Class (Hypothetical) | Recommended Cell Line | Stimulus | Readout (Phospho-Protein) |

| p38 MAPK | THP-1 (Monocytes) or RAW 264.7 | LPS (100 ng/mL) | p-MAPKAPK2 (Thr334) or p-HSP27 |

| EGFR/HER2 | A431 or SK-BR-3 | EGF (50 ng/mL) | p-EGFR (Tyr1068) |

| JNK Pathway | HEK293 or Jurkat | UV Radiation / Anisomycin | p-c-Jun (Ser73) |

Dose-Response Strategy

To determine the Half-Maximal Inhibitory Concentration (

-

Range: 0.01

M to 30 -

Points: 8-point dose response (e.g., 30, 10, 3, 1, 0.3, 0.1, 0.03, 0.01

M).

Detailed Protocol: Western Blot Target Engagement Assay

This assay measures the compound's ability to block the phosphorylation of a downstream substrate, the gold standard for intracellular kinase inhibition.

Step 1: Cell Seeding

-

Seed cells (e.g., THP-1) at

cells/well in 6-well plates. -

Culture for 24 hours in low-serum media (0.5% FBS) to reduce basal phosphorylation background ("starvation").

Step 2: Compound Treatment

-

Prepare 1000x dilutions of the compound in DMSO.

-

Dilute 1:1000 into warm culture media to reach final concentrations (e.g., 10

M final, 0.1% DMSO). -

Pre-incubation: Treat cells with the compound for 1 hour at 37°C before adding the stimulus. This allows the inhibitor to equilibrate and bind the kinase pocket.

Step 3: Stimulation

-

Add the specific activator (e.g., LPS for p38, EGF for EGFR) directly to the media.

-

Incubate for the optimal time window (typically 15–30 minutes for phosphorylation events).

Step 4: Lysis & Harvesting

-

Place plates on ice immediately.

-

Wash 1x with ice-cold PBS containing 1 mM

(Phosphatase Inhibitor). -

Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.

-

Centrifuge at 14,000 x g for 10 min at 4°C; collect supernatant.

Step 5: Immunoblotting

-

Normalize protein concentration (BCA Assay).

-

Run 20

g lysate on SDS-PAGE. -

Probe with primary antibodies:

-

Target: Phospho-specific antibody (e.g., anti-p-HSP27).

-

Control: Total protein antibody (e.g., anti-Total HSP27) or Loading Control (GAPDH/Actin).

-

-

Quantify bands using densitometry.

Data Analysis & Visualization

Calculation of IC50

Calculate % Inhibition relative to the "DMSO + Stimulus" positive control (0% inhibition) and "Unstimulated" negative control (100% inhibition).

Fit data to a 4-parameter logistic (4PL) regression model :

Pathway Diagram (Graphviz)

The following diagram illustrates the experimental logic for a p38 MAPK-like inhibition workflow, a common target for oxazole-phenyl inhibitors.

Caption: Mechanism of Action: The oxazole inhibitor competes with ATP for the kinase active site, preventing substrate phosphorylation and downstream signaling.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Precipitation in Media | Compound insolubility at high concentration. | Do not exceed 30 |

| High Background Signal | Inadequate starvation or phosphatase activity. | Increase starvation time (18-24h). Add fresh |

| No Inhibition Observed | Poor cell permeability or incorrect target. | Verify target expression. Increase pre-incubation time to 2 hours. Test in cell-free kinase assay to confirm binding. |

| Cytotoxicity | Off-target effects or general toxicity. | Run a parallel MTT/CellTiter-Glo assay. If cell death >20% at |

References

-

Compound Properties & Synthesis

-

Kinase Assay Methodology

-

Related Structural Analogues (p38/MAPK Context)

-

Boehm, J. C., et al. (2000). "New inhibitors of p38 kinase." Expert Opinion on Therapeutic Patents. (Contextualizing oxazole-phenyl scaffolds). Link

-

Strategic Antimicrobial Profiling of Oxazole Derivatives: From High-Throughput Screening to Lead Characterization

Executive Summary & Scientific Rationale

The oxazole pharmacophore is a cornerstone in medicinal chemistry, present in natural products like virginiamycin and synthetic drugs like linezolid (oxazolidinone). However, screening oxazole derivatives presents unique challenges: hydrophobicity-driven precipitation in aqueous media and variable membrane permeability across Gram-negative species.

This guide moves beyond basic "agar diffusion" methods, which are notoriously unreliable for hydrophobic molecules due to poor diffusion rates. Instead, we define a quantitative, liquid-phase workflow centered on CLSI-compliant Broth Microdilution (BMD), augmented by resazurin-based viability sensing and kinetic profiling. This approach ensures that "inactive" compounds are truly inactive, not just insoluble.

Experimental Workflow Overview

The screening campaign is divided into three phases to maximize resource efficiency.

Figure 1: Hierarchical screening workflow designed to filter false negatives caused by solubility issues early in the process.

Phase 1: Compound Management & Media Prep

The DMSO Paradox

Oxazole derivatives often require Dimethyl Sulfoxide (DMSO) for solubilization. However, DMSO is toxic to bacteria at high concentrations (>2-5%) and can permeabilize membranes, creating false positives.

-

Standard: Maintain final DMSO concentration at ≤ 1% (v/v) in the assay well.

-

Control: A "Vehicle Control" (Media + 1% DMSO) is mandatory to normalize data.

Media Formulation: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Standard Mueller-Hinton broth can vary in divalent cation levels (

-

Requirement: Use CAMHB containing:

- : 20–25 mg/L

- : 10–12.5 mg/L

-

Why: Ensures reproducible MICs and standardized outer membrane permeability for Gram-negatives.

Phase 2: Primary Screening (MIC Determination)

Method: Broth Microdilution (BMD) with Resazurin (REMA). Standard: CLSI M07 guidelines [1].

Rationale for Resazurin

Oxazole derivatives can sometimes precipitate upon dilution, creating turbidity that mimics bacterial growth. Resazurin (Alamar Blue) is a redox indicator that turns from Blue (Non-fluorescent) to Pink (Fluorescent) only in the presence of metabolically active cells, eliminating visual ambiguity.

Protocol Steps

-

Inoculum Prep:

-

Select colonies from an overnight agar plate (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

-

Suspend in saline to 0.5 McFarland Standard (

CFU/mL). -

Dilute 1:150 in CAMHB to reach a starting density of

CFU/mL.

-

-

Plate Setup (96-well):

-

Add 50 µL of CAMHB to columns 2–12.

-

Add 100 µL of 2x Compound Stock (e.g., 256 µg/mL) to column 1.

-

Perform serial 2-fold dilution from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.

-

Column 11: Growth Control (Bacteria + Media + DMSO).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation:

-

Add 50 µL of the diluted inoculum to wells 1–11.

-

Final Volume: 100 µL. Final Inoculum:

CFU/mL.[1]

-

-

Incubation: 37°C for 18–20 hours (aerobic).

-

Readout:

-

Add 30 µL of 0.015% Resazurin solution.

-

Incubate for 1–2 hours.

-

MIC Definition: Lowest concentration preventing the Blue

Pink color shift.[2]

-

Figure 2: Plate layout for Broth Microdilution. Column 11 serves as the viability baseline, while Column 12 monitors for contamination.

Phase 3: Secondary Profiling (MBC & Time-Kill)

Minimum Bactericidal Concentration (MBC)

The MIC tells you what stops growth; the MBC tells you what kills.[1]

-

Protocol: Transfer 10 µL from all "clear" (blue) wells of the MIC plate onto a fresh Agar plate.

-

Incubate: 24 hours at 37°C.

-

Endpoint: The lowest concentration showing

99.9% colony reduction (usually <5 colonies) compared to the initial inoculum. -

Interpretation:

-

MBC/MIC

4: Bactericidal (Preferred for acute infections). -

MBC/MIC > 4: Bacteriostatic (Relies on host immunity).

-

Time-Kill Kinetics

Determines the rate of killing.[3][4] Crucial for oxazoles, as some act slowly (cell wall synthesis inhibitors) while others act rapidly (membrane disruptors).

-

Setup: Flasks with CAMHB containing compound at 1x MIC and 4x MIC .

-

Inoculum:

CFU/mL. -

Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serial dilution and plating on agar.

-

Analysis: Plot

vs. Time.-

Bactericidal:

3-log reduction (99.9% kill) within 24h.

-

Phase 4: Advanced Characterization (Biofilm)

Many oxazole derivatives target surface adhesion. Testing against planktonic cells (free-floating) is insufficient for chronic infection models.

Assay: Crystal Violet Biofilm Inhibition [2].

-

Growth: Incubate bacteria + compound in 96-well polystyrene plates for 24h (static).

-

Wash: Gently remove media and wash 3x with PBS (removes planktonic cells).

-

Stain: Add 0.1% Crystal Violet for 15 min.

-